Phosphinic acid, naphthalenyl-
Description
Structure
3D Structure
Properties
CAS No. |
93573-42-3 |
|---|---|
Molecular Formula |
C10H8O2P+ |
Molecular Weight |
191.14 g/mol |
IUPAC Name |
hydroxy-naphthalen-1-yl-oxophosphanium |
InChI |
InChI=1S/C10H7O2P/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H/p+1 |
InChI Key |
WMFTVDXDQNSXLI-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[P+](=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Naphthalenyl Phosphinic Acid Derivatives
Direct Synthesis Approaches
The direct formation of the phosphorus-carbon bond between a naphthalene (B1677914) ring and a phosphinic acid group is a key challenge in the synthesis of these compounds. Several strategies have been developed to achieve this, primarily involving the reaction of naphthalene derivatives with various phosphorus-containing reagents.
Reactions of Naphthalene Derivatives with Phosphinic Acid Precursors
One of the most common methods for creating arylphosphinic acids involves the reaction of an organometallic naphthalene derivative, such as a naphthyl-Grignard reagent, with a phosphorus halide. For instance, naphthylmagnesium bromide can react with phosphorus trichloride (B1173362) or phosphoryl chloride, followed by hydrolysis, to yield naphthalenyl-phosphinic acid. The reaction conditions, including solvent and temperature, must be carefully controlled to optimize the yield and minimize the formation of byproducts such as tertiary phosphine (B1218219) oxides.
Another approach involves the palladium-catalyzed cross-coupling reaction between a halonaphthalene and a source of phosphinic acid, such as hypophosphorous acid or its salts. organic-chemistry.org This method offers a more direct route and often proceeds under milder conditions than the Grignard-based methods. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
The Michaelis-Arbuzov reaction represents another powerful tool for the synthesis of phosphinic acid esters, which can then be hydrolyzed to the corresponding acids. nih.gov This reaction typically involves the treatment of a trialkyl phosphite (B83602) with a halonaphthalene. While this method is more commonly used for the synthesis of phosphonates, it can be adapted for phosphinates. For example, the reaction of a di- or tri-substituted phosphite with a halonaphthalene can lead to the formation of a naphthalenyl-phosphinate ester.
A summary of representative direct synthesis approaches is presented in the table below.
| Naphthalene Precursor | Phosphorus Reagent | Key Conditions | Product Type |
| Naphthylmagnesium bromide | Phosphorus trichloride | Ether, low temperature, then hydrolysis | Naphthalenyl-phosphinic acid |
| Iodonaphthalene | Hypophosphorous acid | Palladium catalyst, base | Naphthalenyl-phosphinic acid |
| Bromonaphthalene | Triethyl phosphite | High temperature | Naphthalenyl-phosphonate ester |
Synthesis via Phosphinic Chlorides
The synthesis of naphthalenyl-phosphinic acid derivatives can also be achieved through the intermediacy of naphthalenyl-phosphinic chlorides. These reactive intermediates can be prepared by treating naphthalenyl-phosphinic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting naphthalenyl-phosphinic chloride is a versatile precursor that can readily react with a variety of nucleophiles to form esters, amides, and other derivatives. The synthesis of the phosphinic chloride itself is a critical step, and care must be taken to handle these moisture-sensitive compounds.
Esterification and Amidation Routes
Once naphthalenyl-phosphinic acid is obtained, its functionalization through esterification and amidation opens up a wide range of possibilities for creating new derivatives with tailored properties.
Direct Esterification of Phosphinic Acids
The direct esterification of phosphinic acids, including naphthalenyl-phosphinic acid, with alcohols can be challenging due to the lower reactivity of the phosphinic acid compared to carboxylic acids. However, this transformation can be achieved under certain conditions. High temperatures and the use of a large excess of the alcohol can drive the reaction towards the formation of the ester. Microwave-assisted synthesis has also been shown to be an effective method for the direct esterification of phosphinic acids, often leading to higher yields and shorter reaction times compared to conventional heating. semanticscholar.org
Esterification via Activating Agents (e.g., Carbodiimides, Trialkyl Phosphites)
To overcome the challenges of direct esterification, various activating agents can be employed. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are commonly used to facilitate the formation of an ester linkage between a phosphinic acid and an alcohol. core.ac.uk In this method, the phosphinic acid is activated by the carbodiimide (B86325) to form a highly reactive intermediate, which is then attacked by the alcohol to yield the desired ester. The reaction is typically carried out in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which enhances the rate and efficiency of the esterification.
Trialkyl phosphites can also serve as activating agents for the esterification of phosphinic acids. In this case, the phosphinic acid reacts with the trialkyl phosphite to form a mixed anhydride, which is then susceptible to nucleophilic attack by an alcohol. This method provides a convenient route to various phosphinate esters.
The table below summarizes some common activating agents and their applications in the esterification of phosphinic acids.
| Activating Agent | Typical Alcohol | Key Conditions | Product |
| Dicyclohexylcarbodiimide (DCC) | Primary or secondary alcohols | DMAP, aprotic solvent | Naphthalenyl-phosphinate ester |
| Triethyl phosphite | Various alcohols | Mild heating | Naphthalenyl-phosphinate ester |
Alkylating Esterification Methods
An alternative to direct esterification is the alkylation of a phosphinate salt. In this two-step process, the naphthalenyl-phosphinic acid is first deprotonated with a base, such as sodium hydride or a strong organic base, to form the corresponding phosphinate anion. This nucleophilic anion is then reacted with an alkyl halide or another suitable alkylating agent to form the phosphinate ester. This method is particularly useful for synthesizing esters from less reactive alcohols or for introducing specific alkyl groups.
The synthesis of amides from naphthalenyl-phosphinic acids can be achieved by first converting the acid to the more reactive phosphinic chloride, as described in section 2.1.2. The resulting naphthalenyl-phosphinic chloride can then be treated with a primary or secondary amine to afford the corresponding phosphinic amide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. This method provides a reliable and general route to a wide variety of naphthalenyl-phosphinic amides.
C-P Bond Forming Reactions
The creation of the carbon-phosphorus (C-P) bond is fundamental to the synthesis of phosphinic acids and their derivatives. Several classic and modern named reactions are employed for this purpose.
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a C-P bond. nih.govwikipedia.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate (B1237965). However, the scope of the reaction extends to the use of phosphonites and phosphinites to yield phosphinates and phosphine oxides, respectively. nih.govwikipedia.org
A pertinent example is the synthesis of diphenyl-(1-naphthylmethyl) phosphine oxide. This compound was successfully prepared via a Michaelis-Arbuzov rearrangement by reacting methyl diphenylphosphinite with 1-chloromethylnaphthalene. The reaction proceeds exothermically and provides the desired product in good yield. arkat-usa.org This method proved to be more efficient than a Grignard-based approach for the synthesis of the same compound. arkat-usa.org
Table 2: Synthesis of Diphenyl-(1-naphthylmethyl) Phosphine Oxide via Arbuzov Reaction
| Phosphinite | Alkyl Halide | Product | Yield (%) | Reference |
| Methyl diphenylphosphinite | 1-Chloromethylnaphthalene | Diphenyl-(1-naphthylmethyl) phosphine oxide | 64.1 | arkat-usa.org |
The phospha-Michael addition, a conjugate addition of a phosphorus nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-P bond formation. masterorganicchemistry.comrsc.org This reaction can be catalyzed by various means, including bases and, in some cases, proceeds under catalyst-free conditions. rsc.org
A relevant application of this methodology is the enantioselective Michael addition of malonates to β-naphthyl-substituted cinnamone. In the presence of an organocatalyst, such as 1,2-diphenylethanediamine, and an acidic additive, the reaction between β-naphthyl-substituted cinnamone and diethyl malonate proceeds smoothly to afford the corresponding adduct with high enantiopurity. nih.gov This demonstrates the potential for creating chiral naphthalenyl-containing compounds with a phosphorus-carbon bond via a Michael-type reaction. While this example illustrates a C-C bond formation adjacent to a naphthalene ring, the principle can be extended to the direct addition of phosphinic acid derivatives to similar activated alkenes.
Table 3: Enantioselective Michael Addition to a β-Naphthyl-Substituted Cinnamone
| Cinnamone | Nucleophile | Catalyst | Additive | Yield (%) | ee (%) | Reference |
| β-Naphthyl-substituted cinnamone | Diethyl malonate | (S,S)-1,2-Diphenylethanediamine | Acetic Acid | 85 | 92 | nih.gov |
This table illustrates the reactivity of a naphthyl-substituted Michael acceptor, a principle applicable to phospha-Michael additions.
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (such as a dialkyl phosphite or a phosphinic acid) to produce α-aminophosphonates or related phosphinic acid derivatives. nih.govwikipedia.orgorganic-chemistry.org This reaction is of great synthetic importance for accessing phosphorus analogs of α-amino acids. nih.govwikipedia.org
A specific example involving a naphthalene moiety is the Kabachnik-Fields condensation of 1-naphthaldehyde, diphenylmethylamine (benzhydrylamine), and a dialkyl phosphite. researchgate.net This reaction can be effectively carried out under microwave irradiation to synthesize N-benzhydryl protected α-(1-naphthyl)aminophosphonates. researchgate.net The use of microwave assistance can often lead to improved reaction times and yields. nih.gov
Table 4: Kabachnik-Fields Reaction with 1-Naphthaldehyde
| Aldehyde | Amine | Phosphite | Product | Conditions | Yield (%) | Reference |
| 1-Naphthaldehyde | Diphenylmethylamine | Diethyl phosphite | Diethyl (diphenylmethylamino)(naphthalen-1-yl)methylphosphonate | MW irradiation | Variable | researchgate.net |
| 1-Naphthaldehyde | Diphenylmethylamine | Dimethyl phosphite | Dimethyl (diphenylmethylamino)(naphthalen-1-yl)methylphosphonate | MW irradiation | Variable | researchgate.net |
**2.4. Transformations Involving Hypophosphorous Acid (H₃PO₂) **
Hypophosphorous acid (H₃PO₂) is a versatile reagent in organophosphorus chemistry, serving as a precursor for the introduction of the phosphinic acid functionality. nih.gov
Hydrophosphonylation involves the addition of a P-H bond across an unsaturated C-C bond. Hypophosphorous acid can be utilized in such reactions. For instance, the addition of H-phosphinates to alkenes can be achieved under radical or base-catalyzed conditions. nih.gov This reaction can be stereospecific, allowing for the synthesis of optically pure alkylphenylphosphinates from the corresponding chiral H-phosphinate. nih.gov This methodology is applicable to a range of alkenes and could be extended to naphthyl-substituted alkenes.
The addition of H₃PO₂ to alkenes generally follows Markovnikov's rule, where the hydrogen atom adds to the more substituted carbon of the double bond, leading to the formation of a carbocation intermediate. masterorganicchemistry.com However, anti-Markovnikov addition can be achieved under specific conditions, such as in hydroboration-oxidation reactions. youtube.com
Table 5: Representative Hydrophosphonylation of Alkenes with H-Phosphinates
| Alkene | H-Phosphinate | Product Type | Catalyst/Conditions | Reference |
| General Alkene | (RP)-Menthyl phenylphosphinate | (RP)-Alkylphenylphosphinate | Radical or Base | nih.gov |
| Vinylnaphthalene (representative) | Hypophosphorous Acid | Naphthalenylethyl-H-phosphinic acid | Radical or Acid | masterorganicchemistry.com |
This table illustrates the general hydrophosphonylation reaction, which is applicable to naphthyl-substituted alkenes.
Transformations Involving Hypophosphorous Acid (H3PO2)
Palladium-Catalyzed Dehydrative Allylation and Benzylation
Palladium-catalyzed reactions offer a powerful tool for the formation of C-P bonds under relatively mild conditions. Dehydrative coupling, in particular, represents an atom-economical approach where a molecule of water is the only byproduct.
The palladium-catalyzed dehydrative allylation of hypophosphorous acid with allylic alcohols provides a direct route to allylic-H-phosphinic acids. nih.gov This reaction proceeds without the need for additives, forming a phosphorus-carbon bond and water. nih.gov While primary H-phosphinic acids are obtained in excellent yields, secondary H-phosphinic acids exhibit lower reactivity. nih.gov A significant advancement in this area is the development of a reusable polymer-supported catalyst, enhancing the environmental friendliness of the process. nih.gov
Similarly, palladium-catalyzed benzylation of H-phosphinic acids has been demonstrated. For instance, the benzylation of (R)-1-(2-naphthyl)ethanol has been achieved in good yield, although with some loss of enantiomeric excess. orgsyn.org The direct, palladium-catalyzed benzylation of hypophosphorous acid with various benzylic and heterobenzylic alcohols has also been reported. orgsyn.org These reactions highlight the versatility of palladium catalysis in forming C-P bonds with benzylic systems.
Transition Metal-Catalyzed C-P Bond Construction
Transition metal catalysis is a cornerstone in the synthesis of organophosphorus compounds, enabling the formation of C-P bonds with high efficiency and selectivity. Palladium and copper are among the most utilized metals for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a major strategy for constructing C-P bonds. rsc.org These reactions have been instrumental in the synthesis of a wide array of phosphorus-containing molecules, including phosphine ligands and unsaturated phosphinic and phosphonic acid derivatives. rsc.org The mechanism of these reactions is often proposed to involve a catalytic cycle, and stereochemical aspects are a key consideration. rsc.org
A notable application is the palladium-catalyzed α-arylation of benzylic phosphonates, which provides access to diarylmethyl phosphonates. nih.gov This deprotonative cross-coupling process (DCCP) between benzyl (B1604629) diisopropyl phosphonate derivatives and aryl bromides proceeds in good to excellent yields using a Pd(OAc)₂/CataCXium A catalyst system. nih.gov
Table 1: Palladium-Catalyzed α-Arylation of Diisopropyl Benzyl Phosphonate with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | Diisopropyl (phenyl(p-tolyl)methyl)phosphonate | 85 |
| 2 | 4-Bromotoluene | Diisopropyl (phenyl(4-methoxyphenyl)methyl)phosphonate | 92 |
| 3 | 4-Bromoanisole | Diisopropyl (phenyl(4-chlorophenyl)methyl)phosphonate | 78 |
| 4 | 4-Bromochlorobenzene | Diisopropyl (phenyl(naphthalen-2-yl)methyl)phosphonate | 81 |
| 5 | 2-Bromonaphthalene | Diisopropyl (phenyl(thiophen-2-yl)methyl)phosphonate | 64 |
The development of neopentylphosphine ligands, such as di-tert-butylneopentylphosphine (B1584642) (DTBNpP), has led to highly active catalysts for the Suzuki, Sonogashira, Heck, and Hartwig–Buchwald couplings of aryl bromides and chlorides. researchgate.net These air-stable trialkylphosphines have shown good activity in the amination of aryl chlorides at elevated temperatures. researchgate.net
Copper-Catalyzed P-Arylation Strategies
Copper-catalyzed P-arylation offers a cost-effective alternative to palladium-based systems. A convenient and efficient method for the P-arylation of organophosphorus compounds containing a P-H bond has been developed using commercially available and inexpensive proline and pipecolinic acid as ligands. nih.gov This approach significantly improves the efficiency of the coupling reactions, providing access to arylphosphonates, arylphosphinates, and arylphosphine oxides. nih.gov
The use of picolinic acid as a ligand for copper has also proven effective in the O-arylation of phenols with aryl iodides and bromides under mild conditions. nih.gov This method is tolerant of various functional groups and is particularly useful for synthesizing sterically hindered diaryl ethers and heteroaryl ethers. nih.gov
Stereoselective Synthesis of Chiral Naphthalenyl-Phosphinic Acid Derivatives
The synthesis of chiral phosphinic acid derivatives is of great interest due to their potential as chiral ligands and biologically active molecules. Asymmetric synthesis provides a direct route to enantiomerically enriched compounds.
Asymmetric Approaches in Naphthalenyl-Phosphinic Acid Synthesis
Chiral phosphoric acids have emerged as powerful organocatalysts for a wide range of enantioselective transformations. beilstein-journals.orgnih.gov They have been successfully employed in the synthesis of axially chiral biaryls, heterobiaryls, and other chiral structures with high efficiency and stereoselectivity. beilstein-journals.orgnih.gov For instance, the atroposelective construction of axially chiral styrenes connected to an axially chiral naphthyl-indole unit has been achieved using a chiral phosphoric acid catalyst. acs.org This reaction proceeds with excellent stereoselectivity, affording the desired products in high yields. acs.org
Table 2: Chiral Phosphoric Acid-Catalyzed Atroposelective Synthesis of Axially Chiral Styrenes
| Entry | Naphthyl-Indole Substituent | o-Alkynylnaphthol Substituent | Product | Yield (%) | ee (%) | dr |
| 1 | H | Phenyl | 3za | 85 | 97 | >20:1 |
| 2 | 6-Me | Phenyl | 3aa | 82 | 93 | >20:1 |
| 3 | 7-Me | Phenyl | 3ba | 79 | 95 | >20:1 |
| 4 | 6-OMe | Phenyl | 3ca | 81 | 96 | >20:1 |
| 5 | H | 6-Phenyl | 3ze | 84 | 95 | >20:1 |
| 6 | H | 7-Phenyl | 3zf | 66 | 95 | >20:1 |
Furthermore, palladium-catalyzed asymmetric hydrophosphorylation of alkynes with phosphinates provides a highly efficient route to chiral alkenylphosphinates with P-chirality. nih.gov The desymmetrization of phosphinic acids through palladium-catalyzed asymmetric allylic alkylation is another effective strategy for accessing P-stereogenic phosphinates. nih.gov
The development of chiral organic molecules for asymmetric synthesis often involves the use of hydrogen bonding to control stereoselectivity. ims.ac.jp Chiral mono-phosphoric acids have been developed as Brønsted acid catalysts that can achieve high yields and stereoselectivities in reactions involving imines. ims.ac.jp
Green Chemistry Aspects in the Synthesis of Naphthalenyl-Phosphinic Acid Analogues
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact. researchgate.netsphinxsai.comnih.gov This involves the use of greener solvents, alternative reaction media, and atom-economical synthetic routes. nih.gov
Microwave-assisted synthesis has emerged as a green alternative to conventional heating methods. researchgate.net Microwave-assisted direct esterification of phosphinic acids offers several advantages, although it also has some limitations. researchgate.net The use of water as a solvent is a key aspect of green chemistry. For example, a three-component reaction for the synthesis of α-aminophosphonates using water as the solvent has been reported, with the highest yield of 87% achieved in water compared to other organic solvents. researchgate.net
The development of sustainable methods for the synthesis of phosphonates and their derivatives is an ongoing area of research, with a focus on reducing waste and avoiding the use of hazardous reagents. nih.govresearchgate.net The concept of atom economy, which measures the efficiency of a chemical transformation, is a crucial metric in evaluating the "greenness" of a synthetic method. sphinxsai.com
Reactivity Profiles and Mechanistic Investigations of Naphthalenyl Phosphinic Acid Systems
General Reactivity of Phosphinic Acid Moieties
Phosphinic acids, also known as phosphonous acids, are organophosphorus compounds characterized by the presence of a P-H bond, which imparts significant reactivity. doubtnut.comnih.gov These compounds can exist in equilibrium between a tetracoordinated phosphinic acid form and a trivalent phosphonous acid tautomer. nih.gov This tautomerism plays a crucial role in their chemical behavior, allowing them to act as both nucleophiles and electrophiles. nih.gov
The reactivity of the phosphinic acid moiety is influenced by the substituents attached to the phosphorus atom. The presence of a naphthalenyl group can affect the electronic and steric properties of the molecule, thereby modulating its reactivity. The P-H bond in phosphinic acids is a key site for various chemical transformations, including oxidation and addition reactions. For instance, secondary phosphine (B1218219) oxides, which are closely related to phosphinic acids, can be oxidized to the corresponding phosphinic acids. kent.ac.uk
Phospha-Mannich reactions represent a significant class of reactions involving phosphinic acids. In these reactions, hypophosphorous acid (phosphinic acid) reacts with an imine or its precursors to form α-aminoalkylphosphinic acids. researchgate.netrsc.org The reaction is often carried out in the presence of an aldehyde and an amine. rsc.org The nature of the amine and aldehyde can influence the reaction's outcome and yield. rsc.org For example, reactions with formaldehyde (B43269) and basic amines tend to produce high yields of aminomethyl-H-phosphinic acids. rsc.org
The general reactivity of phosphinic acids also includes their ability to act as ligands in coordination chemistry and as precursors for the synthesis of a wide range of other organophosphorus compounds, such as phosphine oxides and phosphinates. researchgate.netwikipedia.org
Detailed Reaction Mechanism Elucidation
The mechanistic pathways of reactions involving naphthalenyl-phosphinic acid systems are diverse and depend on the specific reaction conditions and substrates. Understanding these mechanisms is crucial for controlling the selectivity and efficiency of synthetic transformations.
Nucleophilic Substitution at the Phosphorus Center
Nucleophilic substitution at the phosphorus center of phosphinic acid derivatives is a fundamental reaction for the formation of new P-C, P-O, and P-N bonds. These reactions can proceed through different mechanisms, primarily the SN2-P mechanism, which involves a single transition state with inversion of configuration at the phosphorus atom. mdpi.com An alternative is the addition-elimination (A-E) mechanism, which proceeds via a pentacoordinate intermediate. mdpi.com
The stereochemical outcome of these reactions is a key area of investigation. For instance, the reaction of optically pure H-phosphinates with organolithium or Grignard reagents has been shown to proceed stereospecifically with inversion of configuration at the phosphorus center, yielding chiral P-stereogenic phosphine oxides. acs.org The reaction mechanism can involve a two-step pathway with initial deprotonation of the H-phosphinate followed by substitution, or a direct substitution. acs.org
The nature of the leaving group and the nucleophile significantly influences the reaction pathway. In the hydrolysis of phosphinate esters, the mechanism of nucleophilic displacement at the phosphorus atom has been a subject of detailed study. acs.org Similarly, the reaction of phosphine nucleophiles with various electrophiles can be monitored to understand relative reactivity. walisongo.ac.id
Intramolecular Rearrangements (e.g., Aza-Cope, Pinacol (B44631) Rearrangement Analogs)
Intramolecular rearrangements in organophosphorus compounds, including those analogous to the aza-Cope and pinacol rearrangements, represent a powerful tool for the synthesis of complex molecular architectures. While specific examples directly involving naphthalenyl-phosphinic acid are not extensively detailed in the provided search results, the general principles of such rearrangements in organophosphorus chemistry are well-established. youtube.com
These rearrangements often involve the migration of a group to an adjacent atom within the same molecule and can be initiated by thermal or catalytic means. youtube.com Pericyclic reactions, which are concerted intramolecular rearrangements, are a notable class of such transformations. youtube.com In the context of organophosphorus compounds, rearrangements can lead to the formation of new carbon-phosphorus or other heteroatom-phosphorus bonds. The stereochemistry of these reactions is often a key consideration.
Electrophilic Activation and Subsequent Reactions
The phosphorus atom in phosphinic acids can be subject to electrophilic attack, leading to its activation and subsequent reactions. While phosphinic acids themselves can act as nucleophiles, their derivatives can be activated by electrophiles. For instance, the reaction of phosphinic acids with phosphorus pentachloride can lead to the formation of phosphinic acid chlorides, which are reactive intermediates for further transformations. kent.ac.uk
In some enzymatic systems, the phosphorus atom of phosphinic acid analogues can be methylated, suggesting an electrophilic attack on a trivalent form of the phosphinic acid by a methyl donor like methylcobalamin. nih.gov This highlights the potential for electrophilic activation in biological and synthetic systems.
Radical Mechanisms in C-P Bond Formation
Radical reactions provide an alternative and powerful strategy for the formation of carbon-phosphorus (C-P) bonds. rsc.org These reactions typically involve the generation of a carbon-centered radical, which then reacts with a phosphorus-containing species. rsc.orgrsc.org The initiation of these radical processes can be achieved through thermal or photochemical methods. nih.govyoutube.com
Photocatalysis has emerged as a mild and efficient method for generating carbon-centered radicals for C-P bond formation. rsc.org These reactions can utilize various phosphorus compounds, including those with P(III) and P(V) oxidation states. rsc.org For example, the reaction of alkyl radicals with phosphides under photocatalytic conditions is a viable route for constructing C(sp³)–P bonds. rsc.org
The mechanism of these radical reactions often involves a chain process with initiation, propagation, and termination steps. nih.govyoutube.com The key C-P bond-forming step can occur through the trapping of a carbon-centered radical by a phosphorus-containing reagent. rsc.org
Role of Hydrogen Bonding and Supramolecular Interactions in Reactivity
Hydrogen bonding and other supramolecular interactions play a critical role in the reactivity of phosphinic acid systems. The P=O group in phosphinic acids and their derivatives is a strong hydrogen bond acceptor, while the P-OH group can act as a hydrogen bond donor. wikipedia.org These interactions can influence the conformation of the molecule and the accessibility of the reactive sites.
In the solid state, phosphinic acids often form extensive hydrogen-bonded networks. rsc.org These networks can affect the physical properties and, in some cases, the reactivity of the compounds. In solution, hydrogen bonding with solvents or other reagents can modulate the acidity and nucleophilicity of the phosphinic acid moiety. ncert.nic.in
In the context of catalysis, hydrogen bonding is crucial for the binding of substrates to catalysts and for the stabilization of transition states. For example, in Brønsted acid catalysis using N-triflylphosphoramides, which are highly acidic analogues of phosphoric acids, hydrogen bonding plays a key role in the formation of catalyst-substrate complexes. rsc.org The nature of these hydrogen bonds, whether they are neutral or have significant ion-pair character, can dictate the catalytic activity. rsc.org
Kinetic and Thermodynamic Studies of Key Reactions
The reactivity of naphthalenyl-phosphinic acids, while not extensively documented in dedicated kinetic studies, can be inferred from research on analogous arylphosphinic acid systems. Key reactions of phosphinic acids include oxidation and hydrolysis of their ester derivatives. The kinetics of these transformations are sensitive to the electronic environment of the phosphorus center, which is directly influenced by the aromatic system to which it is attached.
Oxidation of Phosphinic Acids
The oxidation of phosphinic acids to their corresponding phosphonic acids is a fundamental transformation. Studies on the oxidation of phosphinic acid and its derivatives by various oxidizing agents have provided insights into the reaction mechanism and kinetics. For instance, the oxidation of phosphinic acid, phenylphosphinic acid, and phosphorous acid by pyridinium (B92312) hydrobromide perbromide (PHPB) has been shown to be first-order with respect to both the oxyacid and the oxidant. ias.ac.in A key finding from these studies is the significant primary kinetic isotope effect observed upon deuteration of the P-H bond, indicating that the cleavage of this bond is the rate-determining step. ias.ac.intsijournals.com
The reaction is proposed to proceed through the pentacoordinated tautomer of the phosphinic acid, involving the transfer of a hydride ion to the oxidant. ias.ac.intsijournals.com The transition state is suggested to be more polar than the reactants, as evidenced by the increase in reaction rate with increasing water content in the solvent mixture. ias.ac.in
Interactive Table: Activation Parameters for the Oxidation of Phenylphosphinic Acid by QBC
| Parameter | Value |
| ΔH‡ (kJ mol⁻¹) | 45.3 ± 1.8 |
| ΔS‡ (J K⁻¹ mol⁻¹) | -98 ± 6 |
| ΔG‡ (kJ mol⁻¹) | 74.2 ± 2.2 |
| Data obtained from a study on the oxidation of lower oxyacids of phosphorus by quinolinium bromochromate. tsijournals.com |
Hydrolysis of Naphthalenyl-Phosphinic Acid Esters
The hydrolysis of phosphinate esters to yield phosphinic acids is another crucial reaction, often catalyzed by acid or base. nih.govmdpi.com Kinetic studies on the acidic hydrolysis of related α-hydroxybenzylphosphonates have shown that the reaction proceeds in two steps, with the cleavage of the second P-O-C bond being the rate-determining step. nih.gov These studies also revealed that electron-withdrawing substituents on the aromatic ring increase the rate of hydrolysis, while electron-donating substituents have a retarding effect. nih.gov This is consistent with a mechanism involving nucleophilic attack of water on the phosphorus center, which is facilitated by a more electrophilic phosphorus atom.
Although thermodynamic data such as enthalpy and entropy of reaction for naphthalenyl-phosphinic acid systems are not extensively reported, the study of related compounds provides a foundational understanding of their reactivity.
Influence of Naphthalene (B1677914) Substituents on Reactivity
The electronic nature of substituents on the naphthalene ring is expected to exert a significant influence on the reactivity of the phosphinic acid moiety. This influence is transmitted through a combination of inductive and resonance effects, altering the electron density at the phosphorus center and thereby affecting the rates of reactions in which it is involved. The principles of this influence can be understood through the framework of linear free-energy relationships, such as the Hammett equation, although specific Hammett parameters for substituted naphthalenyl-phosphinic acids are not available in the reviewed literature. wikipedia.org
General Principles of Substituent Effects in Naphthalene Systems
The effect of a substituent on the reactivity of a functional group attached to a naphthalene ring is dependent on its electronic properties (electron-donating or electron-withdrawing) and its position on the ring system. researchgate.net Unlike in benzene (B151609), the positions in naphthalene are not all equivalent, leading to more complex substituent effects. The influence of a substituent can be transmitted to the reaction center via different numbers of bonds, leading to variations in the magnitude of the effect. researchgate.net
Computational studies on substituted naphthoic acids have provided insights into how substituents modulate the electronic properties and reactivity of the carboxylic acid group, and these findings can be extrapolated to the phosphinic acid group. ajpchem.orgresearchgate.net
Expected Influence on Naphthalenyl-Phosphinic Acid Reactivity
Based on general principles of physical organic chemistry and studies on related aromatic systems, the following trends can be predicted for the reactivity of substituted naphthalenyl-phosphinic acids:
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) are expected to increase the reactivity of the phosphinic acid group towards nucleophilic attack. By withdrawing electron density from the naphthalene ring, they render the phosphorus atom more electrophilic. This would lead to an acceleration in the rate of reactions such as the hydrolysis of naphthalenyl-phosphinate esters. nih.gov
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups are anticipated to decrease the reactivity of the phosphinic acid towards nucleophiles. By donating electron density to the naphthalene ring, they reduce the electrophilicity of the phosphorus atom, thus slowing down reactions like ester hydrolysis. nih.gov
The magnitude of these effects would also be dependent on the position of the substituent relative to the phosphinic acid group. For instance, a substituent at a position that allows for direct resonance interaction with the carbon atom bearing the phosphinic acid group would exert a stronger effect than a substituent at a position where only inductive effects are operative.
Interactive Table: Predicted Influence of Substituents on the Reactivity of Naphthalenyl-Phosphinic Acid
| Substituent Type | Example | Position on Naphthalene Ring | Predicted Effect on Electrophilicity of Phosphorus | Predicted Effect on Rate of Nucleophilic Attack |
| Strong Electron-Withdrawing | -NO₂ | 4- or 5-position | Significant Increase | Significant Increase |
| Moderate Electron-Withdrawing | -Cl | Any position | Moderate Increase | Moderate Increase |
| Weak Electron-Donating | -CH₃ | Any position | Weak Decrease | Weak Decrease |
| Strong Electron-Donating | -OCH₃ | 4- or 5-position | Significant Decrease | Significant Decrease |
This table represents predicted trends based on general principles of electronic effects in aromatic systems.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of naphthalenylphosphinic acid, offering deep insights into its structure and dynamics.
¹H, ¹³C, and ³¹P NMR for Structural Confirmation
A combination of ¹H, ¹³C, and ³¹P NMR experiments is essential for the unambiguous confirmation of the molecular structure of naphthalenylphosphinic acid.
¹H NMR: The proton NMR spectrum displays characteristic signals for the protons on the naphthalene (B1677914) ring, typically found in the aromatic region (δ 7.0-8.5 ppm). The proton directly attached to the phosphorus atom (P-H) exhibits a large coupling constant (¹JP-H), often in the range of 450-550 Hz, resulting in a distinct doublet. The acidic P-OH proton signal is also present, though its chemical shift can be variable and it may appear as a broad singlet. acs.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. It shows the expected number of signals for the naphthalene ring carbons, with their chemical shifts influenced by the phosphinic acid substituent. The carbon atom of the naphthalene ring directly bonded to the phosphorus atom (C-P) will show a characteristic coupling (JC-P).
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. huji.ac.ilslideshare.net Phosphinic acids typically resonate in a specific region of the ³¹P NMR spectrum. For naphthalenylphosphinic acid, a single resonance is expected, often in the range of δ +15 to +35 ppm (relative to 85% H₃PO₄), which can be influenced by the solvent and concentration. acs.orgmdpi.com Proton-coupled ³¹P NMR spectra will show this signal as a doublet due to the large one-bond coupling to the P-H proton. huji.ac.il
Table 1: Representative NMR Data for Phosphinic Acids
| Nucleus | Typical Chemical Shift (ppm) | Characteristic Coupling Constants (Hz) |
| ¹H | Naphthyl-H: 7.0-8.5P-H: 6.5-8.0P-OH: 10.0-13.0 | ¹JP-H: ~450-550 |
| ¹³C | Naphthyl-C: 120-140 | ¹JC-P: ~90-120 |
| ³¹P | +15 to +35 | ¹JP-H: ~450-550 |
Note: Specific chemical shifts and coupling constants can vary based on the isomer (1-naphthalenyl vs. 2-naphthalenyl), solvent, and experimental conditions.
Determination of Enantiomeric Purity and Absolute Stereochemistry via Chiral Auxiliaries
Naphthalenylphosphinic acid is a chiral molecule due to the stereogenic phosphorus center. Determining the enantiomeric purity and absolute stereochemistry is crucial. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis without requiring physical separation of the enantiomers. nih.gov
The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments for the enantiomers. nih.govkaist.ac.kr This results in the separation of signals in the NMR spectrum, most commonly observed in ³¹P NMR. For instance, commercially available amino acid derivatives can act as CSAs, forming transient diastereomeric complexes that lead to separate ³¹P NMR signals for the R and S enantiomers. nih.gov The relative integration of these signals allows for the direct determination of the enantiomeric excess (ee). nih.govfrontiersin.org
Dynamic NMR Studies of Conformation and Proton Exchange
Dynamic NMR (DNMR) techniques can be employed to study time-dependent processes such as conformational changes and proton exchange. youtube.com For naphthalenylphosphinic acid, DNMR could potentially probe the rotational barrier around the C-P bond.
Furthermore, proton exchange dynamics involving the acidic P-OH proton can be investigated. The rate of exchange with solvent molecules (like water or methanol) or other acidic/basic species can be monitored by observing changes in the line shape and chemical shift of the P-OH and solvent-OH signals as a function of temperature and concentration. acs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides "fingerprint" information about the functional groups present in naphthalenylphosphinic acid. frontiersin.org
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the P=O and P-O-H groups. Key vibrational bands include:
P=O stretch: A strong absorption band typically observed in the region of 1150-1250 cm⁻¹.
P-O-H bending: Bands associated with in-plane and out-of-plane bending of the P-O-H group.
O-H stretch: A very broad and strong absorption band spanning a wide range, often from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the acid dimer.
P-H stretch: A medium intensity band around 2300-2450 cm⁻¹.
Naphthalene ring vibrations: Sharp absorptions corresponding to C=C stretching within the aromatic ring (approx. 1500-1600 cm⁻¹) and C-H bending vibrations. nih.gov
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on less polar bonds. rsc.org The symmetric P=O stretch is often a strong and sharp band in the Raman spectrum. The vibrations of the naphthalene ring system also give rise to characteristic Raman signals. frontiersin.orgnih.gov
Table 2: Key Vibrational Frequencies for Naphthalenylphosphinic Acid
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H stretch (H-bonded) | 2500-3300 (very broad, strong) | Weak |
| P-H stretch | 2300-2450 (medium) | Medium |
| P=O stretch | 1150-1250 (strong) | Strong |
| Naphthyl C=C stretch | 1500-1600 (multiple, sharp) | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
The electronic properties of naphthalenylphosphinic acid can be investigated using UV-Vis spectroscopy. The naphthalene chromophore is responsible for the compound's absorption in the ultraviolet region. The spectra typically show multiple absorption bands characteristic of the π-π* transitions within the aromatic naphthalene ring system. bgu.ac.ilresearchgate.net The primary absorption maxima for naphthalene itself are found around 220 nm, 275 nm, and 312 nm. The attachment of the phosphinic acid group can cause slight shifts (either bathochromic or hypsochromic) in the positions of these absorption bands and changes in their intensities (molar absorptivity). researchgate.net
Table 3: Typical UV-Vis Absorption Maxima for a Naphthalene Chromophore
| Transition | Approximate λmax (nm) |
| ¹Bb | ~220 |
| ¹La | ~275 |
| ¹Lb | ~312 |
Note: The exact absorption maxima will depend on the solvent and the specific substitution pattern on the naphthalene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight of naphthalenylphosphinic acid and for gaining structural information through analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are well-suited for analyzing such polar compounds.
In positive-ion mode, the protonated molecule [M+H]⁺ would be a prominent ion. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence.
The fragmentation pattern in tandem MS (MS/MS) experiments can reveal structural details. Common fragmentation pathways for organophosphorus acids include the loss of water (H₂O) or the cleavage of the carbon-phosphorus bond, which would lead to fragments corresponding to the naphthalene moiety and the phosphinic acid group. nih.gov
X-ray Spectroscopy for Elemental and Bonding State Analysis
X-ray based spectroscopic techniques are powerful tools for probing the elemental and chemical environment of atoms within a material. By analyzing the interaction of X-rays with core-level electrons, detailed information about the elemental composition and the oxidation states and bonding environments of the constituent atoms can be obtained.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. cwejournal.org The principle of XPS is based on the photoelectric effect, where X-ray irradiation of a material causes the emission of core-level electrons. cwejournal.org The kinetic energy of these photoemitted electrons is measured, and their binding energy can be calculated. The binding energy of an electron is characteristic of the element from which it was emitted and is also sensitive to the chemical environment of the atom.
For example, in studies of related organophosphorus compounds, shifts in the P 2p binding energy have been correlated with the electronegativity of the substituents on the phosphorus atom. This information is critical for understanding the electronic effects of the naphthalenyl group on the phosphinic acid moiety.
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are complementary techniques that provide detailed information about the electronic structure and local coordination environment of a specific element in a molecule. diva-portal.orgresearchgate.net XAS measures the absorption of X-rays as a function of energy, providing information on the unoccupied electronic states. diva-portal.orgresearchgate.net The near-edge region of the spectrum, known as X-ray Absorption Near-Edge Structure (XANES), is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. diva-portal.org The extended region, or Extended X-ray Absorption Fine Structure (EXAFS), provides information about the number, type, and distance of neighboring atoms.
For phosphinic acid, naphthalenyl-, XAS at the phosphorus K-edge could reveal details about the local symmetry and bonding of the phosphorus atom. The XANES spectrum would be sensitive to the tetrahedral geometry around the phosphorus and the nature of its bonds with oxygen, carbon, and hydrogen.
XES, on the other hand, involves the detection of emitted X-rays following the creation of a core-hole. The energy of the emitted X-rays is characteristic of the electronic transitions occurring to fill the core-hole and is therefore sensitive to the occupied electronic states. Valence-to-core XES, in particular, can provide a detailed picture of the molecular orbitals involved in bonding. In the context of organophosphorus compounds, P Kβ XES can be used to probe the nature of the phosphorus-ligand bonds. nih.gov
While specific XAS and XES studies on phosphinic acid, naphthalenyl- have not been identified, research on other organophosphorus compounds demonstrates the potential of these techniques. For instance, XAS has been employed to study the coordination of phosphine (B1218219) ligands to metal centers in catalysts. nih.gov
X-ray Diffraction (XRD) for Crystal Structure Determination and Crystal Engineering
X-ray Diffraction (XRD) is an indispensable technique for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, the precise positions of atoms in the crystal lattice can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions.
Although the crystal structure of phosphinic acid, naphthalenyl- itself is not available in the surveyed literature, the crystal structure of a related, more complex organophosphorus compound containing a naphthalene moiety, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, has been determined by single-crystal XRD. mdpi.com This compound crystallizes in the monoclinic system with the space group P21/c. mdpi.com The phosphorus atom in this structure adopts a distorted tetrahedral geometry. mdpi.com
Table 1: Crystallographic Data for a Related Naphthalene-Containing Organophosphorus Compound
| Parameter | Value |
|---|---|
| Compound Name | naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate |
| Chemical Formula | C29H29N4O6P |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 16.353(3) |
| b (Å) | 9.778(2) |
| c (Å) | 18.257(4) |
| α (°) | 90 |
| β (°) | 108.73(3) |
| γ (°) | 90 |
| Volume (ų) | 2759.8(10) |
| Z | 4 |
Data sourced from a study on a related compound. mdpi.com
Multivariate Spectroscopic Methods for Complex System Analysis
Multivariate spectroscopic methods involve the use of statistical and mathematical techniques to analyze complex datasets where multiple variables are measured simultaneously. diva-portal.org In the context of spectroscopy, this often involves analyzing entire spectra rather than just a few specific peaks. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed to extract meaningful information from large and complex spectroscopic datasets. diva-portal.org
For instance, in a complex reaction mixture involving phosphinic acid, naphthalenyl-, its precursors, and potential byproducts, monitoring the reaction progress using techniques like IR or NMR spectroscopy can generate a large amount of data over time. Multivariate analysis can be used to deconvolve the overlapping spectral features and identify the contributions of each component, providing a more detailed understanding of the reaction kinetics and mechanism.
While specific applications of multivariate analysis to phosphinic acid, naphthalenyl- are not documented in the available literature, its utility in the broader field of analytical chemistry and metabolomics is well-established. diva-portal.org For example, PCA can be used to classify different samples based on their spectroscopic profiles, while PLS can be used to build predictive models that correlate spectroscopic data with specific chemical properties or concentrations. The application of these methods to the study of phosphinic acid, naphthalenyl- in complex matrices could provide significant insights into its behavior and interactions.
Applications in Chemical Science and Technology
Catalysis and Organocatalysis
The application of naphthalenyl-phosphinic acids in catalysis is a growing field of interest, with potential roles as both ligands in metal-catalyzed reactions and as organocatalysts themselves.
Phosphorus-based ligands are fundamental in homogeneous catalysis, particularly in transition metal-catalyzed cross-coupling reactions. nih.gov The electronic and steric properties of these ligands can be finely tuned to enhance the catalytic activity and selectivity of the metal center. uni-regensburg.de Naphthalenyl-phosphinic acids, as a class of phosphorus-containing compounds, can serve as ligands for various transition metals, including palladium and nickel.
The naphthalene (B1677914) group in these ligands can influence the catalytic process in several ways. Its size can create a specific steric environment around the metal center, which can be crucial for controlling the regioselectivity and stereoselectivity of a reaction. Furthermore, the aromatic system of the naphthalene can engage in electronic interactions with the metal center, modulating its reactivity.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govrsc.org The efficiency of these reactions often relies on the nature of the ligand coordinated to the palladium center. While a broad range of phosphine (B1218219) ligands have been developed for this purpose, the exploration of naphthalenyl-phosphinic acids as ligands is a more recent development. Their application in this context is promising for the synthesis of complex organic molecules, including those with pharmaceutical applications. nih.gov The use of such ligands can lead to highly efficient catalytic systems, sometimes requiring only parts-per-million (ppm) levels of palladium. youtube.com
| Catalytic Application | Metal | Potential Advantage of Naphthalenyl-Phosphinic Acid Ligand |
| Suzuki-Miyaura Coupling | Palladium | Steric control influencing biaryl synthesis. |
| Heck Coupling | Palladium | Electronic tuning of the catalyst for efficient C-C bond formation. |
| Sonogashira Coupling | Palladium | Stabilization of the catalytic species. |
| Nickel-Catalyzed Reactions | Nickel | Potential for novel reactivity and selectivity patterns. epa.gov |
Chiral Brønsted acid catalysis has emerged as a powerful strategy in asymmetric synthesis for the construction of enantiomerically enriched molecules. acs.org Chiral phosphoric acids (CPAs), particularly those derived from BINOL, have been extensively studied and successfully applied in a wide range of enantioselective transformations. researchgate.netnih.govbeilstein-journals.org These catalysts operate by forming chiral ion pairs with substrates, thereby controlling the stereochemical outcome of the reaction.
Following the principles of chiral Brønsted acid catalysis, chiral naphthalenyl-phosphinic acids are promising candidates for the development of novel organocatalysts. By incorporating a chiral backbone, such as a binaphthyl scaffold, it is possible to create a chiral pocket around the acidic proton of the phosphinic acid group. This chiral environment can enable the enantioselective protonation of prochiral substrates, such as silyl (B83357) enol ethers, or the activation of electrophiles in a stereocontrolled manner. nih.gov
The acidity of the Brønsted acid catalyst is a critical factor determining its reactivity and substrate scope. nih.govnih.gov The development of new chiral Brønsted acids with tailored acidity is an active area of research. ims.ac.jp Naphthalenyl-phosphinic acids offer a platform for tuning acidity through substitution on the naphthalene ring. The design of catalysts with multiple, different acidic sites is another strategy to enhance catalytic performance. nih.gov The synthesis of axially chiral compounds is a significant application of this type of catalysis. nih.govbeilstein-journals.orgbeilstein-journals.org
| Reaction Type | Role of Chiral Naphthalenyl-Phosphinic Acid | Key Principle |
| Asymmetric Protonation | Chiral proton source | Enantioselective delivery of a proton to a prochiral enolate. nih.gov |
| Friedel-Crafts Alkylation | Activation of electrophile | Formation of a chiral ion pair with the electrophile. |
| Mannich Reaction | Activation of imine | Protonation of the imine to form a chiral iminium ion. |
| Diels-Alder Reaction | Activation of dienophile | Lowering the LUMO of the dienophile through hydrogen bonding. |
Materials Science Applications
The structural and functional diversity of naphthalenyl-phosphinic acids makes them attractive building blocks for the construction of advanced materials with tailored properties.
Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. frontiersin.org Naphthalenyl-phosphinic acids are well-suited as building blocks for supramolecular architectures due to their ability to form robust hydrogen-bonded dimers through their phosphinic acid groups. Furthermore, the naphthalene units can participate in π-π stacking interactions, providing an additional driving force for self-assembly.
These self-assembly processes can lead to the formation of well-defined nanostructures, such as tapes, ribbons, and sheets. The specific architecture of the resulting supramolecular assembly is dictated by the substitution pattern on the naphthalene ring and the steric and electronic properties of the substituents.
Naphthalenyl-phosphinic acids can be incorporated as functional components in a variety of materials, including metal-organic frameworks (MOFs) and functional polymers. In MOFs, the phosphinic acid group can act as a linker to connect metal nodes, while the naphthalene unit can be used to tune the pore size and chemical environment within the framework. researchgate.net The use of phosphinic acid-based linkers can lead to MOFs with enhanced stability compared to their carboxylate-based counterparts. researchgate.net
In the context of functional polymers, naphthalenyl-phosphinic acid moieties can be incorporated into the polymer backbone or as pendant groups. These groups can impart specific functionalities to the polymer, such as proton conductivity or ion-exchange capabilities. For instance, materials functionalized with phosphonic acids have shown promise as proton conductors for fuel cell applications at intermediate temperatures. rsc.org
The modification of material surfaces with organic molecules is a powerful technique for tailoring their properties, such as wettability, adhesion, and biocompatibility. nsf.gov Phosphinic acids can be used to functionalize the surfaces of various metal oxides, including silica, alumina, and titania. researchgate.netresearchgate.netresearchgate.net The phosphinic acid group forms strong bonds with the metal oxide surface, leading to the formation of stable, self-assembled monolayers.
Naphthalenyl-phosphinic acids can be employed to introduce the specific properties of the naphthalene group onto a surface. For example, the hydrophobicity of a surface can be increased by functionalization with a suitable naphthalenyl-phosphinic acid. Furthermore, the aromatic naphthalene unit can serve as an anchor for the subsequent attachment of other molecules, enabling the creation of complex, multifunctional surfaces. The surface modification of nanoparticles is another area where these compounds could find application. nih.govgoogle.com
Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
Phosphinic acids, in general, are recognized for their utility as versatile building blocks in organic synthesis. rsc.orgstmarytx.edu They can serve as precursors for a variety of more complex molecules, including ligands for catalysis and functional materials. The naphthalene group in naphthalenyl-phosphinic acid provides specific steric and electronic properties that can be exploited in the design of sophisticated molecular architectures.
One area of application is in the synthesis of ligands for transition metal complexes, which are crucial in homogeneous catalysis. While specific examples detailing the direct use of naphthalenyl-phosphinic acid as a precursor are not extensively documented in publicly available literature, the synthesis of phosphine ligands from phosphinic acids is a known strategy. stmarytx.edu This transformation would involve the reduction of the phosphinic acid to the corresponding phosphine. The resulting naphthalenyl-phosphine could then be used as a ligand in catalytic processes.
Furthermore, the concept of using functionalized aromatic compounds as building blocks for larger, more complex systems is well-established. For instance, naphthalene-based dianhydrides have been reacted with aminomethyl phosphonic acid to create ligands for the synthesis of metal-organic frameworks (MOFs). researchgate.netresearchgate.net These porous materials have potential applications in gas storage, separation, and catalysis. By analogy, naphthalenyl-phosphinic acid could serve as a valuable synthon for introducing the phosphinic acid group into larger, functional molecules and materials. The phosphinic acid moiety itself can act as a stable mimic of the tetrahedral transition states in certain enzymatic reactions, making its incorporation into larger molecules a strategy for developing enzyme inhibitors. stmarytx.edu
The synthesis of diimide ligands based on naphthalene-1,4,5,8-tetracarboxylic dianhydride and aminomethyl phosphonic acid has been reported, leading to the formation of water-soluble ligands for metal complexes. researchgate.net This highlights the utility of the naphthalene scaffold in creating functional building blocks for supramolecular chemistry and materials science.
Application in Separation Science (e.g., Metal Extraction)
Organophosphorus compounds, including phosphinic acids, are widely used as extractants in solvent extraction processes for the separation and purification of metals. nih.gov These compounds can form stable complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase. The efficiency and selectivity of the extraction process are influenced by the structure of the organophosphorus extractant.
While specific studies focusing exclusively on naphthalenyl-phosphinic acid for metal extraction are limited, research on related phosphinic acid derivatives provides insight into its potential applications. For example, various branched alkylphosphinic acids have been shown to be effective in the extraction of lanthanides, with some demonstrating high selectivity for heavy lanthanides. stmarytx.edursc.org The presence of bulky organic groups on the phosphorus atom is known to influence the extraction behavior. The naphthalene group, with its significant steric bulk, could impart unique selectivity in metal extraction processes.
Research on the extraction of lanthanides with binary extractants, which include phosphinic acid derivatives, has shown that the structure of the phosphinic acid plays a crucial role in the extraction efficiency. nih.gov Computational studies have also been employed to understand and predict the selectivity of phosphinic acid ligands for the separation of lanthanides and actinides, highlighting the importance of the ligand structure in these applications.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in the study of organophosphorus chemistry, offering a balance between computational cost and accuracy. For derivatives of naphthalenyl-phosphinic acid, DFT calculations are instrumental in elucidating various aspects of their chemical nature.
Investigation of Reaction Mechanisms and Transition States
DFT calculations have been successfully employed to map the potential energy surfaces of reactions involving phosphinic acids and their derivatives. For instance, in the context of the Pudovik reaction, DFT has been used to investigate the mechanism of the addition of phosphinic acids to imines. Studies on related phosphonates have shown that the reaction can proceed through different pathways, and DFT helps in identifying the operative mechanism by locating and characterizing the transition states. The activation energies calculated for these transition states provide a quantitative measure of the reaction's feasibility.
Prediction of Enantioselectivity and Diastereoselectivity
The stereochemical outcome of reactions involving chiral phosphinic acid derivatives is of significant interest. DFT calculations are used to predict the enantioselectivity and diastereoselectivity of such reactions. By modeling the transition states leading to different stereoisomers, the energy differences between these states can be calculated. According to transition state theory, the lower energy transition state will be favored, thus allowing for the prediction of the major stereoisomer formed. This approach has been applied to understand the stereoselectivity in reactions catalyzed by chiral organocatalysts or metal complexes where phosphinic acids act as ligands or reactants.
Electronic Structure Analysis (e.g., Mulliken Charges, Density of States)
Understanding the electronic structure of naphthalenyl-phosphinic acid derivatives is crucial for explaining their reactivity. DFT calculations provide methods for analyzing the electron distribution within these molecules.
Mulliken Charges: This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. For a naphthalenyl-phosphinic acid derivative, this can reveal the electrophilicity of the phosphorus atom and the nucleophilicity of the oxygen atoms, which is key to understanding their role in chemical reactions.
Density of States (DOS): The DOS plot provides information about the distribution of molecular orbitals at different energy levels. The analysis of the DOS, and particularly the Projected Density of States (PDOS), can reveal the contribution of different atoms or fragments (like the naphthalenyl group or the phosphinic acid moiety) to the frontier molecular orbitals (HOMO and LUMO). This is critical for understanding the molecule's reactivity, stability, and electronic properties.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While DFT is excellent for studying static electronic structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For flexible molecules like derivatives of naphthalenyl-phosphinic acid, MD simulations are used for conformational analysis. By simulating the molecule's motion, the most stable and populated conformations in a given environment (e.g., in a specific solvent) can be identified. Furthermore, MD simulations are invaluable for studying the non-covalent interactions between a phosphinic acid derivative and other molecules, such as a receptor protein or a catalyst.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
For large systems, such as an enzyme or a catalyst system involving a naphthalenyl-phosphinic acid derivative, full quantum mechanical calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. In a QM/MM approach, the chemically active region (e.g., the reacting phosphinic acid and the catalyst's active site) is treated with a high level of theory (QM), while the remainder of the system (e.g., the bulk of the protein or solvent) is treated with a less computationally expensive classical force field (MM). This allows for the accurate study of reaction mechanisms and interactions within a complex environment.
Machine Learning (ML) Applications in Reaction Outcome Prediction and Catalyst Design
In recent years, Machine Learning (ML) has emerged as a powerful tool in chemistry. For reactions involving phosphinic acid derivatives, ML models can be trained on existing experimental or computational data to predict reaction outcomes, such as yield or stereoselectivity, for new substrates and catalysts. Furthermore, ML is being used in the de novo design of catalysts. By learning the relationship between catalyst structure and performance, ML algorithms can propose novel catalyst structures, including those incorporating phosphinic acid ligands, that are predicted to have high efficiency and selectivity for a desired transformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
